RU 35929

Description

Properties

CAS No. |

131711-52-9 |

|---|---|

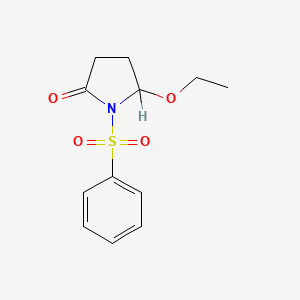

Molecular Formula |

C12H15NO4S |

Molecular Weight |

269.32 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-5-ethoxypyrrolidin-2-one |

InChI |

InChI=1S/C12H15NO4S/c1-2-17-12-9-8-11(14)13(12)18(15,16)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |

InChI Key |

UBENQCMMIVLOTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |

Appearance |

Solid powder |

Other CAS No. |

131711-52-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RU 35929; RU-35929; RU35929; |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of RU 35929: A Search for a Mechanism of Action

Despite a comprehensive investigation into the pharmacological profile of RU 35929, a thorough in-depth technical guide on its core mechanism of action remains elusive due to the limited availability of public scientific data. The prevailing information, primarily from commercial suppliers, categorizes this compound as a nootropic agent with purported learning and memory-enhancing properties. However, a detailed molecular and cellular basis for these claims is not substantiated in the accessible scientific literature.

The designation "RU" suggests that the compound originated from the research laboratories of the French pharmaceutical company Roussel Uclaf, which has a known history of developing neurologically active compounds. This historical context lends some credence to the possibility of its development as a cognitive enhancer. However, without access to the original research, any assertion regarding its specific biological targets and the subsequent signaling cascades remains speculative.

Efforts to retrieve primary research articles, patents, or entries in chemical and pharmacological databases for this compound have not yielded specific information regarding its chemical structure, CAS number, or IUPAC name. This absence of foundational data precludes a detailed analysis of its structure-activity relationship and prevents the targeted search for its binding affinities, receptor interactions, and downstream signaling effects.

Consequently, the core requirements of this technical guide—quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time. The creation of clearly structured tables for comparative data analysis and the generation of Graphviz diagrams for signaling pathways and experimental workflows are contingent on the availability of robust, peer-reviewed scientific evidence.

Summary of Findings for Alternative "RU" Compounds

Technical Advisory: Data on "RU 35929" is Not Available in Publicly Accessible Chemical Databases

For the attention of Researchers, Scientists, and Drug Development Professionals,

An extensive search for the chemical compound designated as "this compound" has yielded no specific information regarding its chemical structure, properties, or biological activity. Standard chemical databases and scientific literature searches did not provide any identifiable data for a substance with this identifier. The search results did, however, return information on other compounds with "RU" designations, which are detailed below for clarification. It is crucial to note that these are distinct chemical entities and should not be confused with the queried "this compound".

Our search retrieved data for several other ruthenium-containing compounds and other substances with similar "RU" prefixes. These are summarized to aid in distinguishing them from the initial query and to provide context in the event of a potential misidentification of the compound of interest.

Ruthenium Carbonyl Complexes

Several results pointed to Ruthenium carbonyl complexes, which are well-characterized compounds in organometallic chemistry.

-

Triruthenium dodecacarbonyl (Ru₃(CO)₁₂): This is a stable, dark orange solid used as a precursor for other organoruthenium compounds.[1] It is soluble in nonpolar organic solvents.[1]

Property Value Chemical Formula C₁₂O₁₂Ru₃ Molar Mass 639.33 g/mol [1] Appearance Orange solid[1] Melting Point 154 °C[1] Solubility in water Insoluble[1] The synthesis of Triruthenium dodecacarbonyl involves the reaction of ruthenium trichloride with carbon monoxide.[1]

Chiral Ruthenium Catalysts

Commercially available chiral catalysts containing Ruthenium were also identified.

-

Chiralyst® Ru929: This is a red-orange powder with the empirical formula [RuCl(p-cymene)(R)-BINAP]Cl.[2]

Property Value Chemical Formula C₅₄H₄₆Cl₂P₂Ru Molecular Weight 928.88 g/mol [2] Metal Ru[2] Theoretical Metal Content 11%[2]

Biologically Active "RU" Compounds

A pyrrolobenzimidazole derivative with an "RU" designation was found, noted for its antioxidant properties.

-

RU-792: This compound has demonstrated high antioxidant activity in various model systems.[3] It is a derivative of pyrrolo[1,2-α]benzimidazole and has been compared to the reference antioxidant Trolox.[3]

Conclusion

The designation "this compound" does not correspond to a readily identifiable chemical compound in the public domain based on the conducted searches. The information presented herein pertains to other substances with "RU" in their names and is provided for informational purposes to prevent confusion.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the exact chemical name, CAS number, or other unique identifiers to ensure accurate data retrieval. Without a valid identifier, it is not possible to provide a technical guide, data tables, or diagrams as requested for "this compound".

References

What is RU 35929 nootropic agent?

RU 35929: An Obscure Compound with No Publicly Available Nootropic Research

Introduction

An extensive search of publicly available scientific literature, patent databases, and chemical repositories has yielded no specific information on a compound designated as "this compound" being investigated as a nootropic agent. This designation does not appear in connection with any research on cognitive enhancement, neuroprotection, or related mechanisms of action typically associated with nootropics. It is possible that "this compound" is an internal, unpublished compound code, a misidentification, or a compound that was synthesized but never progressed to a stage of development that resulted in public disclosure.

Hypothetical Signaling Pathway for a Nootropic Agent

While no data exists for this compound, a common mechanism of action for many investigational nootropic compounds involves the modulation of glutamatergic signaling, particularly through the NMDA and AMPA receptors, which are critical for synaptic plasticity, learning, and memory. Below is a hypothetical signaling pathway illustrating how a theoretical nootropic agent might enhance synaptic function.

Caption: Hypothetical signaling pathway for a nootropic agent.

Experimental Workflow for Nootropic Candidate Screening

The discovery and validation of a novel nootropic agent would typically follow a structured experimental workflow, progressing from in vitro assays to in vivo behavioral studies. The following diagram illustrates a generalized workflow for this process.

Caption: Generalized experimental workflow for nootropic drug discovery.

The designation this compound does not correspond to any publicly documented nootropic agent. Researchers and drug development professionals interested in cognitive enhancement are encouraged to consult scientific databases such as PubMed, Scopus, and patent repositories for information on validated and researched compounds. The provided diagrams of a hypothetical signaling pathway and a generalized experimental workflow serve as illustrative examples of the scientific approach taken in the field of nootropic research. Without specific data on this compound, no further technical details, data tables, or specific experimental protocols can be provided.

An In-depth Technical Guide to the Synthesis of RU 35929 (Mifepristone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for RU 35929, which is widely identified as Mifepristone (also known as RU-486). Mifepristone is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties. Its chemical name is 11β-[4-(Dimethylamino)phenyl]-17β-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one[1]. The synthesis of this complex molecule involves a multi-step process, commencing from readily available steroid precursors.

The core of the synthetic strategy revolves around the construction of the estra-4,9-diene-3,17-dione skeleton, followed by the stereoselective introduction of the characteristic 11β-aryl and 17α-propynyl groups.

Overall Synthesis Pathway

The synthesis of Mifepristone can be conceptually divided into three main stages:

-

Preparation of the Key Intermediate: Synthesis of estra-4,9-diene-3,17-dione.

-

Introduction of the 11β-Aryl Group: Stereoselective addition of a p-dimethylaminophenyl group at the C11 position.

-

Introduction of the 17α-Alkynyl Group: Addition of a propynyl group at the C17 position.

Below is a DOT language representation of the overall synthetic workflow.

Experimental Protocols and Data

Stage 1: Synthesis of Estra-4,9-diene-3,17-dione

This key intermediate can be synthesized from a commercially available δ-lactone in a three-step sequence involving a Grignard reaction, Jones oxidation, and a domino cyclization[2][3][4].

Step 1a: Grignard Reaction

A Grignard reagent is prepared from 2-(2-bromoethyl)-1,3-dioxolane and magnesium. This is then reacted with δ-lactone to yield an intermediate alcohol.

Step 1b: Jones Oxidation

The crude intermediate alcohol is oxidized using Jones reagent (chromium trioxide in sulfuric acid) in acetone to afford 4-(3,7-dioxooctyl)-7a-methylhexahydro-1H-indene-1,5(4H)-dione[2].

Step 1c: Domino Cyclization

The resulting diketone undergoes an intramolecular aldol condensation followed by dehydration (a domino cyclization) when heated with piperidinium acetate in toluene to yield estra-4,9-diene-3,17-dione[2].

| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield |

| 1a & 1b | δ-Lactone, 2-(2-bromoethyl)-1,3-dioxolane, Mg | THF, Acetone, Jones Reagent | 0 °C to rt | - | 72.6% (for two steps) |

| 1c | 4-(3,7-dioxooctyl)-7a-methylhexahydro-1H-indene-1,5(4H)-dione | Toluene, Piperidinium Acetate | Reflux | 1.5 h | 32.3% |

| Overall | δ-Lactone | ~23.4% [2] |

Stage 2: Introduction of the 11β-Aryl Group

This stage involves the protection of the C3 ketone, epoxidation, and a Grignard reaction to introduce the p-dimethylaminophenyl group.

Step 2a: Ketal Protection

The C3 ketone of estra-4,9-diene-3,17-dione is selectively protected as a cyclic ketal, typically using ethylene glycol in the presence of an acid catalyst. This protection is crucial to direct the subsequent reactions to other parts of the molecule.

Step 2b: Epoxidation

The protected intermediate is then subjected to epoxidation to form a 5α,10α-epoxide.

Step 2c: Grignard Reaction

The key 11β-aryl group is introduced via a Grignard reaction. The Grignard reagent, p-dimethylaminophenyl magnesium bromide, is prepared from 4-bromo-N,N-dimethylaniline and magnesium. This reagent opens the epoxide ring, leading to the formation of a 5α-hydroxy-11β-aryl intermediate.

Step 2d: Deprotection and Dehydration

The ketal protecting group at C3 is removed under acidic conditions, which also facilitates the dehydration of the 5α-hydroxy group to form the C4-C5 double bond, yielding 11β-(4-Dimethylaminophenyl)-17-oxo-estra-4,9-dien-3-one.

| Step | Starting Material | Key Reagents | Yield |

| 2a | Estra-4,9-diene-3,17-dione | Ethylene glycol, p-TsOH | High |

| 2b | 3,3-(Ethylenedioxy)-estra-5(10),9(11)-dien-17-one | m-CPBA or H₂O₂ | High |

| 2c | 5α-Epoxy-3,3-(ethylenedioxy)-estran-17-one | p-dimethylaminophenyl magnesium bromide, CuCl | Good |

| 2d | 5α-Hydroxy-11β-(4-dimethylaminophenyl)-3,3-(ethylenedioxy)-estran-17-one | Aqueous acid (e.g., HCl or H₂SO₄) | High |

Stage 3: 17α-Propynylation

The final step in the synthesis of Mifepristone is the introduction of the 17α-propynyl group.

Step 3a: Alkynylation

The 17-keto group of the intermediate from Stage 2 is reacted with a propynylating agent. This is typically achieved using propynylmagnesium bromide or by bubbling propyne gas through a solution of the steroid in the presence of a strong base like potassium tert-butoxide. This reaction stereoselectively adds the propynyl group to the α-face of the steroid, yielding the final product, Mifepristone.

| Step | Starting Material | Key Reagents | Yield |

| 3a | 11β-(4-Dimethylaminophenyl)-17-oxo-estra-4,9-dien-3-one | Propynylmagnesium bromide or Propyne/KOtBu | Good |

Signaling Pathway of Mifepristone

Mifepristone's biological activity stems from its interaction with several signaling pathways, primarily as a progesterone and glucocorticoid receptor antagonist. In the context of uterine leiomyomas, Mifepristone has been shown to inhibit the IGF-1 signaling pathway[5][6].

Below is a DOT language representation of the proposed signaling pathway affected by Mifepristone.

This diagram illustrates that Mifepristone inhibits the expression of Insulin-like Growth Factor 1 (IGF-1). This, in turn, leads to a decrease in the phosphorylation of ERK1/2, a key protein in the MAPK signaling pathway, ultimately inhibiting cell proliferation. Interestingly, some studies suggest that Mifepristone may increase the phosphorylation of Akt, another important signaling protein, though the downstream effects of this particular interaction are still under investigation[5][6]. Mifepristone also acts as a competitive antagonist at progesterone and glucocorticoid receptors[7][8].

References

- 1. Mifepristone - Wikipedia [en.wikipedia.org]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. researchgate.net [researchgate.net]

- 5. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

An In-depth Technical Guide on the Discovery and History of Novel Metal-Based Therapeutic Agents: A Framework for RU 35929

Disclaimer: As of the latest search, there is no publicly available scientific literature or data specifically identifying a compound designated as "RU 35929." The following guide is constructed based on general principles and common practices in the discovery and development of novel metal-based drugs, particularly those in the preclinical or early discovery phases, a context suggested by related research in the field. This document serves as a framework for the type of in-depth technical guide that would be produced for a compound like the hypothetical this compound, assuming it were a ruthenium-based therapeutic agent.

Introduction to Ruthenium-Based Compounds in Drug Discovery

Ruthenium-based compounds have emerged as a promising class of therapeutic agents, particularly in the field of oncology. Their unique coordination chemistry allows for the design of complexes with diverse structures and electronic properties, which can be fine-tuned to achieve specific biological activities. Unlike traditional platinum-based drugs, ruthenium complexes can exhibit different mechanisms of action, including DNA intercalation, covalent binding to DNA, and inhibition of key enzymes. The interest in ruthenium compounds also stems from their potential for reduced toxicity and the ability to overcome resistance to existing therapies.

Hypothetical Discovery and Synthesis of a Novel Compound

The discovery of a new chemical entity like this compound would typically begin with a screening campaign or a rational design approach. A library of novel ruthenium complexes would be synthesized and characterized.

Hypothetical Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis and characterization of a novel ruthenium-based compound.

Preclinical Evaluation: A General Workflow

Once a novel compound is synthesized and characterized, it undergoes a rigorous preclinical evaluation to determine its therapeutic potential. This involves a series of in vitro and in vivo experiments.

General Experimental Workflow for Preclinical Evaluation:

Caption: A generalized experimental workflow for the preclinical evaluation of a potential therapeutic agent.

Hypothetical Mechanism of Action: DNA Damage and Apoptosis Induction

Many ruthenium-based anticancer agents function by inducing DNA damage, which can lead to cell cycle arrest and apoptosis. The following signaling pathway illustrates a potential mechanism of action.

Hypothetical Signaling Pathway:

Caption: A potential signaling pathway initiated by a DNA-damaging agent, leading to cell cycle arrest and apoptosis.

Data Presentation: Illustrative Tables

In a comprehensive technical guide, all quantitative data would be summarized in tables for clarity and ease of comparison. Below are examples of tables that would be populated with experimental data for a compound like this compound.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 values in µM)

| Cell Line | This compound | Cisplatin |

| A549 (Lung) | 5.2 | 10.8 |

| MCF-7 (Breast) | 3.8 | 8.5 |

| HCT116 (Colon) | 7.1 | 12.3 |

Table 2: Hypothetical DNA Binding Affinity

| Compound | Binding Constant (K_b) (M⁻¹) |

| This compound | 1.5 x 10⁵ |

| Ethidium Bromide | 2.0 x 10⁵ |

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and further research.

6.1. MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

6.2. DNA Binding Studies (UV-Visible Spectrophotometry)

-

Preparation of Solutions: Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl). Prepare stock solutions of the test compound.

-

Titration: Keep the concentration of the compound constant while varying the concentration of ctDNA.

-

Spectrophotometric Measurement: Record the UV-Vis absorption spectra of the compound in the absence and presence of increasing concentrations of ctDNA.

-

Data Analysis: Monitor the changes in the absorbance and wavelength of the maximum absorption of the compound upon addition of ctDNA. Calculate the binding constant (K_b) using the Wolfe-Shimer equation.

Conclusion and Future Directions

While "this compound" does not correspond to a known entity in the public domain, this guide provides a comprehensive framework for the discovery, characterization, and preclinical evaluation of a novel metal-based therapeutic agent. The methodologies and data presentation formats outlined here are standard in the field of drug development. Future research on new ruthenium compounds would involve expanding on these foundational studies to include more complex in vivo models, detailed mechanistic investigations, and formulation development to advance promising candidates toward clinical trials.

RU 35929 solubility and stability data

Introduction

RU 35929 is a chemical compound that has been noted in specific research contexts. This guide aims to provide a comprehensive overview of its publicly available solubility and stability data, intended for researchers, scientists, and professionals in drug development. Due to the limited public information on this compound, this document focuses on compiling the available data and outlining general principles and methodologies that can be applied to its study.

Chemical and Physical Properties

A thorough search of publicly available chemical databases and scientific literature did not yield specific solubility or stability data for a compound explicitly identified as "this compound." The identifier may be an internal designation, a developmental code, or a less common synonym. Without a confirmed chemical structure or a more common identifier such as a CAS number, a detailed and specific data summary is not possible.

However, for a compound of this nature, likely a small molecule given the "RU" designation which can sometimes be associated with research chemicals, the following sections outline the typical data that would be generated and the experimental protocols used.

Solubility Data

Solubility is a critical parameter for any compound intended for research or therapeutic use. It determines the compound's suitability for in vitro assays, formulation development, and in vivo administration. Solubility is typically determined in a range of aqueous and organic solvents.

Table 1: Representative Solubility Data Table

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Method |

| Water (pH 7.4) | 25 | Data not available | Data not available | HPLC-UV |

| PBS (pH 7.4) | 25 | Data not available | Data not available | HPLC-UV |

| DMSO | 25 | Data not available | Data not available | Visual |

| Ethanol | 25 | Data not available | Data not available | Visual |

Experimental Protocol: Kinetic Aqueous Solubility Measurement by HPLC-UV

This protocol outlines a common method for determining the kinetic solubility of a compound in an aqueous buffer.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: Add a small volume of the DMSO stock solution to a pre-determined volume of the aqueous buffer (e.g., PBS pH 7.4) to achieve a target concentration, ensuring the final DMSO concentration is low (e.g., <1%).

-

Equilibration: Shake the solution vigorously for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C) to allow for equilibration.

-

Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet any precipitated compound.

-

Quantification: Carefully take an aliquot of the supernatant and dilute it with the mobile phase. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a standard curve.

Stability Data

Chemical stability is essential for ensuring the integrity of a compound during storage and experimentation. Stability studies are typically conducted under various conditions to identify potential degradation pathways.

Table 2: Representative Stability Data Table

| Condition | Vehicle | Time (hours) | % Remaining | Degradants Observed |

| Room Temperature (25°C) | PBS (pH 7.4) | 24 | Data not available | Data not available |

| Refrigerated (4°C) | PBS (pH 7.4) | 72 | Data not available | Data not available |

| Freeze-Thaw Cycles (3x) | DMSO | N/A | Data not available | Data not available |

| In presence of light | Aqueous Buffer | 24 | Data not available | Data not available |

Experimental Protocol: Solution Stability Assessment

This protocol describes a general procedure for evaluating the stability of a compound in a solution.

-

Sample Preparation: Prepare solutions of the test compound at a known concentration in the desired vehicle (e.g., PBS pH 7.4, DMSO).

-

Incubation: Aliquot the solutions into separate vials and store them under the specified conditions (e.g., different temperatures, light exposure).

-

Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a sample from each condition.

-

Analysis: Immediately analyze the samples by a suitable analytical method, such as HPLC-UV, to determine the concentration of the parent compound remaining.

-

Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Signaling Pathways and Experimental Workflows

Without specific information on the biological target or mechanism of action of this compound, any depiction of a signaling pathway would be speculative. However, a generalized experimental workflow for characterizing a novel compound is presented below.

An In-Depth Technical Guide to RU 35929: Current Knowledge and Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 35929 is a chemical entity identified as a nootropic, or "smart drug," suggesting its potential to enhance cognitive functions such as learning and memory.[1][2][3][4] Despite this classification, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of detailed research on its pharmacology. This guide aims to consolidate the available information on this compound, while also highlighting the current gaps in knowledge regarding its pharmacokinetic and pharmacodynamic profiles.

Chemical and Physical Properties

This compound is chemically known as (±)-1-benzenesulphonyl-2-oxo-5-ethoxypyrrolidine.[5][6] Its molecular structure has been elucidated through X-ray and 1H-NMR spectroscopy, providing a foundational understanding of its three-dimensional conformation.[3] Further research has explored its interaction with cyclodextrins, suggesting potential for formulation strategies to enhance its solubility and stability.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 111711-47-8 | [1][7][8] |

| Molecular Formula | C12H15NO4S | [2] |

| Molecular Weight | 269.32 g/mol | [2] |

| Synonyms | (±)-1-benzenesulphonyl-2-oxo-5-ethoxypyrrolidine | [5][6] |

| Classification | Nootropic, Antiamnesic agent | [9][10] |

Pharmacokinetics

There is a notable absence of published data regarding the pharmacokinetics of this compound. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been detailed in the available scientific literature. Understanding these properties is critical for determining appropriate dosing regimens, predicting potential drug-drug interactions, and assessing the overall safety profile of the compound. The lack of this information presents a significant hurdle in the preclinical and clinical development of this compound.

Pharmacodynamics

The pharmacodynamic profile of this compound remains largely uncharacterized. While it is labeled as a nootropic agent, the specific molecular targets and mechanisms of action through which it might exert its cognitive-enhancing effects are unknown. There are no publicly available studies detailing its binding affinities to receptors, enzyme inhibition profiles, or effects on neurotransmitter systems.

Experimental Protocols

Detailed experimental protocols for in vivo or in vitro studies involving this compound are not available in the public domain. While its crystal structure has been analyzed, the methods for its synthesis and purification, as well as the protocols for any pharmacological or toxicological assessments, have not been published in peer-reviewed journals.

Signaling Pathways and Logical Relationships

Due to the lack of information on its mechanism of action, it is not possible to construct any diagrams of signaling pathways affected by this compound. The logical relationships between its chemical structure and biological activity are yet to be established through rigorous scientific investigation.

To illustrate a hypothetical experimental workflow for initial screening of a nootropic compound like this compound, the following diagram is provided.

Caption: Hypothetical workflow for the initial evaluation of a novel nootropic agent.

Conclusion

While this compound has been identified as a potential nootropic agent, the publicly available scientific data is insufficient to provide a comprehensive understanding of its pharmacokinetic and pharmacodynamic properties. The lack of published research on its mechanism of action, efficacy, and safety profile means that its potential as a therapeutic agent remains unevaluated. Further in-depth studies are required to characterize this compound and determine its viability for drug development. Researchers interested in this molecule would need to conduct foundational in vitro and in vivo studies to generate the necessary data for a thorough pharmacological assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biozol.de [biozol.de]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular modeling of beta-cyclodextrin complexes with nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US20170129915A1 - Therapeutic agent for diseases associated with nerve axon dysfunction, including therapeutic agent for alzheimer's disease - Google Patents [patents.google.com]

- 8. RU2515976C2 - Condensed heterocyclic nitrogen compounds and using them as inhibitors of amyloid beta production - Google Patents [patents.google.com]

- 9. This compound - Immunomart [immunomart.com]

- 10. This compound | TargetMol [targetmol.com]

RU 35929: An Obscure Nootropic Agent with Limited Publicly Available Data

For researchers, scientists, and drug development professionals, RU 35929, also known by its chemical name (+/-)-1-benzenesulfonyl-5-ethoxypyrrolidin-2-one (CAS Number: 111711-47-8), is identified in scientific literature as a nootropic agent with potential to enhance learning and memory. However, a comprehensive review of publicly accessible scientific databases and literature reveals a significant scarcity of detailed pharmacological data and experimental protocols, precluding the creation of an in-depth technical guide at this time.

While this compound is cited in several patents and chemical supplier databases as a compound with nootropic properties, the foundational scientific research detailing its mechanism of action, binding affinities, and in vivo efficacy remains largely unavailable in the public domain. This lack of data prevents a thorough analysis of its potential therapeutic applications and the creation of detailed experimental methodologies as requested.

The most prominent and frequently referenced source of information on this compound is a 1990 study by Amato, M.E., et al., published in the Journal of Molecular Structure. This publication primarily focuses on the X-ray and 1H-NMR spectroscopic analysis of this compound, providing valuable insights into its molecular structure and conformation. However, it does not appear to contain the quantitative biological data necessary for a comprehensive therapeutic evaluation.

Summary of Available Information:

| Parameter | Data |

| Compound Name | This compound |

| Chemical Name | (+/-)-1-benzenesulfonyl-5-ethoxypyrrolidin-2-one |

| CAS Number | 111711-47-8 |

| Compound Class | Nootropic Agent |

| Reported Activity | Enhancement of learning and memory |

Logical Relationship: Information Scarcity

Caption: Logical workflow illustrating the impact of data scarcity on fulfilling the request.

Due to the limited availability of primary research detailing the pharmacological profile of this compound, a comprehensive technical guide with quantitative data and detailed experimental protocols cannot be constructed. Further research and publication of in vitro and in vivo studies are necessary to elucidate the therapeutic potential of this compound. Researchers interested in this compound are encouraged to seek out the foundational study by Amato et al. as a starting point for understanding its chemical properties.

In Vitro Profile of RU 35929: A Technical Overview

An extensive search of scientific literature and databases has revealed no publicly available in vitro studies, quantitative data, or specific experimental protocols for a compound designated as RU 35929. The "RU" designation is historically associated with compounds developed by the pharmaceutical company Roussel Uclaf. While research on other compounds from this company, such as the non-steroidal antiandrogen RU 58642 and the antiglucocorticoid RU-486, is well-documented, specific information regarding this compound is not present in the accessible scientific domain.

This technical guide, therefore, outlines the general methodologies and signaling pathways relevant to the likely target of such a compound, based on the common research areas for "RU" designated molecules, which frequently include steroid hormone receptors. The following sections provide a framework for the types of in vitro studies that would be conducted to characterize a novel compound like this compound, should it be an androgen receptor antagonist.

Hypothetical In Vitro Characterization of an Androgen Receptor Antagonist

Should this compound be a non-steroidal antiandrogen, its in vitro evaluation would typically involve a series of assays to determine its binding affinity, functional activity, and mechanism of action at the androgen receptor (AR).

Data Presentation: Key Pharmacological Parameters

The primary quantitative data from in vitro studies on a putative androgen receptor antagonist would be summarized as follows:

| Parameter | Description | Typical Assay |

| Binding Affinity (Ki or IC50) | The concentration of the compound required to inhibit the binding of a radiolabeled ligand to the androgen receptor by 50%. A lower value indicates higher affinity. | Competitive Radioligand Binding Assay |

| Functional Antagonism (IC50) | The concentration of the compound required to inhibit the transcriptional activity induced by an androgen agonist by 50%. | Androgen Receptor Reporter Gene Assay |

| Selectivity | The binding affinity or functional activity of the compound at other steroid hormone receptors (e.g., progesterone, glucocorticoid, estrogen receptors) to determine its specificity for the androgen receptor. | Competitive Binding or Reporter Gene Assays for other receptors |

Experimental Protocols

Detailed methodologies for the key experiments would be as follows:

1. Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity of the test compound for the androgen receptor.

-

Materials:

-

Source of androgen receptor: Cytosol prepared from tissues rich in AR (e.g., rat prostate) or cells overexpressing human AR.

-

Radioligand: A high-affinity, radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881.

-

Test Compound (this compound) at various concentrations.

-

Non-specific binding control: A high concentration of a non-radiolabeled androgen (e.g., dihydrotestosterone).

-

Assay buffer and scintillation cocktail.

-

-

Procedure:

-

Incubate the androgen receptor preparation with a fixed concentration of the radioligand in the presence of increasing concentrations of the test compound.

-

Include a set of tubes with the radioligand and an excess of non-radiolabeled androgen to determine non-specific binding.

-

After incubation to reach equilibrium, separate the bound from free radioligand using a method such as hydroxylapatite precipitation or filter binding.

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

-

2. Androgen Receptor Reporter Gene Assay

-

Objective: To determine the functional antagonist activity of the test compound.

-

Materials:

-

A mammalian cell line (e.g., HEK293, PC-3) transiently or stably transfected with:

-

An expression vector for the human androgen receptor.

-

A reporter plasmid containing a luciferase or β-galactosidase gene under the control of an androgen-responsive promoter (e.g., containing androgen response elements, AREs).

-

-

Androgen agonist (e.g., dihydrotestosterone, R1881).

-

Test Compound (this compound) at various concentrations.

-

Cell culture medium and reagents.

-

Lysis buffer and substrate for the reporter enzyme.

-

-

Procedure:

-

Seed the transfected cells in multi-well plates.

-

Treat the cells with a fixed concentration of the androgen agonist in the presence of increasing concentrations of the test compound.

-

Include control wells with vehicle and agonist alone.

-

After an appropriate incubation period, lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase).

-

Normalize the reporter activity to a control for cell viability if necessary.

-

Plot the inhibition of agonist-induced reporter activity against the concentration of the test compound to determine the IC50 value.

-

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for characterizing an androgen receptor antagonist.

Animal Models for the Preclinical Assessment of RU 35929: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 35929, identified as the chiral antiamnesic and nootropic agent (+/-)-1-benzenesulfonyl-5-ethoxypyrrolidin-2-one (CAS 111711-47-8), represents a promising candidate for cognitive enhancement research.[1][2][3] This technical guide provides a comprehensive overview of the established animal models and experimental protocols essential for the preclinical evaluation of this compound and other nootropic agents. Due to the limited availability of specific published preclinical data for this compound, this document outlines the standard methodologies and presents illustrative data to guide future research and development. The protocols detailed herein are designed to assess the efficacy of cognitive enhancers in reversing memory deficits and to elucidate their underlying mechanisms of action.

Introduction to this compound

This compound is a synthetic compound characterized as a nootropic agent with potential to enhance learning and memory.[4] Its chemical structure, (+/-)-1-benzenesulfonyl-5-ethoxypyrrolidin-2-one, places it within a class of compounds investigated for their cognitive-enhancing properties. The primary therapeutic rationale for developing agents like this compound is to address cognitive decline associated with aging and neurodegenerative disorders. Preclinical evaluation in relevant animal models is a critical step in validating its therapeutic potential.

Core Preclinical Animal Models for Nootropic Efficacy

The selection of appropriate animal models is paramount for demonstrating the efficacy of a nootropic agent. For a compound like this compound, models of induced cognitive deficits are particularly relevant.

Scopolamine-Induced Amnesia Model

The scopolamine-induced amnesia model is a widely used and validated paradigm for screening potential cognitive enhancers. Scopolamine, a muscarinic acetylcholine receptor antagonist, induces transient memory impairment that mimics certain aspects of cholinergic dysfunction observed in age-related cognitive decline.[1][2][5][6]

2.1.1. Recommended Animal Species:

-

Mice: Strains such as C57BL/6 or BALB/c are commonly used.

-

Rats: Wistar or Sprague-Dawley strains are suitable.

2.1.2. Experimental Protocol: Passive Avoidance Test

The passive avoidance test is a fear-motivated behavioral paradigm used to assess learning and memory.[3][7][8][9]

-

Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Acquisition Phase (Day 1):

-

Place the animal in the light compartment.

-

After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened.

-

Once the animal enters the dark compartment (innate preference), the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

The animal is then returned to its home cage.

-

-

Treatment:

-

Administer this compound (or vehicle) at various doses (e.g., 1, 5, 10 mg/kg, intraperitoneally) 30-60 minutes before the acquisition phase.

-

Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) 30 minutes before the acquisition phase to induce amnesia.

-

-

Retention Phase (Day 2 - 24 hours after acquisition):

-

Place the animal back into the light compartment.

-

Open the door to the dark compartment.

-

Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory retention of the aversive stimulus.

-

2.1.3. Illustrative Data Presentation

| Treatment Group | Dose (mg/kg) | N | Mean Step-Through Latency (seconds) ± SEM |

| Vehicle Control | - | 10 | 180 ± 15.2 |

| Scopolamine | 1 | 10 | 45 ± 8.5 |

| This compound + Scopolamine | 1 | 10 | 75 ± 10.1 |

| This compound + Scopolamine | 5 | 10 | 120 ± 12.8 |

| This compound + Scopolamine | 10 | 10 | 165 ± 14.5 |

Note: This data is illustrative and not based on published studies of this compound.

Morris Water Maze Test

The Morris Water Maze (MWM) is a widely accepted test for assessing spatial learning and memory, which is highly dependent on hippocampal function.[10][11][12][13][14]

2.2.1. Recommended Animal Species:

-

Mice and Rats

2.2.2. Experimental Protocol:

-

Apparatus: A large circular pool filled with opaque water. A hidden escape platform is submerged just below the water's surface. Visual cues are placed around the room.

-

Acquisition Phase (Days 1-4):

-

Animals are given multiple training trials per day (e.g., 4 trials) from different starting positions.

-

The time taken to find the hidden platform (escape latency) is recorded.

-

If the animal fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

-

-

Treatment:

-

Administer this compound (or vehicle) daily, 30-60 minutes before the first trial.

-

Cognitive deficits can be induced by various methods, including chronic scopolamine administration or using aged animals.

-

-

Probe Trial (Day 5):

-

The escape platform is removed from the pool.

-

The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.

-

2.2.3. Illustrative Data Presentation

| Treatment Group | Dose (mg/kg) | N | Mean Time in Target Quadrant (seconds) ± SEM |

| Young Control | - | 10 | 25 ± 2.1 |

| Aged Control | - | 10 | 12 ± 1.5 |

| Aged + this compound | 5 | 10 | 18 ± 1.8 |

| Aged + this compound | 10 | 10 | 22 ± 2.0 |

Note: This data is illustrative and not based on published studies of this compound.

Signaling Pathways and Experimental Workflows

Understanding the potential mechanisms of action of this compound is crucial. While the specific pathways affected by this compound are not yet elucidated, nootropic agents often modulate cholinergic and glutamatergic neurotransmission, which are critical for learning and memory.

Diagram 1: Hypothesized Signaling Pathway for Nootropic Action

Caption: Hypothesized modulation of neurotransmitter systems by this compound to enhance synaptic plasticity and cognitive function.

Diagram 2: Experimental Workflow for Preclinical Evaluation

Caption: A structured workflow for the preclinical assessment of this compound, from initial screening to mechanistic studies.

Conclusion and Future Directions

While specific preclinical data for this compound remains elusive in publicly accessible literature, the established methodologies for evaluating nootropic and antiamnesic agents provide a clear roadmap for its investigation. The scopolamine-induced amnesia model, coupled with behavioral paradigms such as the passive avoidance test and the Morris water maze, offers a robust platform for demonstrating efficacy. Future research should focus on conducting these foundational studies to generate empirical data on this compound. Elucidating its specific molecular targets and signaling pathways will be critical for its continued development as a potential cognitive enhancer.

Disclaimer: The quantitative data and specific experimental outcomes presented in this document are illustrative and intended to serve as a guide for experimental design. They are not based on published results for this compound. Researchers should establish their own baseline data and dose-response curves.

References

- 1. criver.com [criver.com]

- 2. njppp.com [njppp.com]

- 3. Passive avoidance test [panlab.com]

- 4. mdpi.com [mdpi.com]

- 5. Attenuation of scopolamine-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]

- 7. scantox.com [scantox.com]

- 8. scispace.com [scispace.com]

- 9. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]

- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morris water navigation task - Wikipedia [en.wikipedia.org]

- 12. Morris water maze - Scholarpedia [scholarpedia.org]

- 13. Morris water maze test [panlab.com]

- 14. maze.conductscience.com [maze.conductscience.com]

Methodological & Application

No Information Available for Experimental Protocol of RU 35929 in Cognitive Enhancement

Despite a comprehensive search, no publicly available scientific literature, experimental protocols, or quantitative data could be found for the compound designated as RU 35929 for the purpose of cognitive enhancement.

The identifier "RU" is historically associated with compounds developed by the pharmaceutical company Roussel Uclaf. While research on other compounds from this series, such as RU 486 (Mifepristone) and RU 24969 (a serotonin receptor agonist), is documented, "this compound" does not appear in scientific databases or search results in the context of neuroscience or cognitive science research.

This lack of information prevents the creation of the requested detailed application notes and protocols. It is not possible to provide:

-

A summary of quantitative data, as none could be located.

-

Detailed methodologies for key experiments, as no cited experiments exist.

-

Diagrams of signaling pathways or experimental workflows, as the mechanism of action and relevant experimental designs are unknown.

It is concluded that "this compound" is likely an incorrect or obsolete identifier for a compound investigated for cognitive enhancement. Alternatively, it may refer to a compound that was synthesized but never advanced to a stage of development where its properties and effects were characterized and published in accessible scientific literature.

Therefore, the requested detailed application notes and protocols for this compound cannot be generated. It is recommended to verify the compound identifier and search for alternative designations or related chemical structures to obtain the desired information. Without a valid starting point and foundational data on the compound, the creation of accurate and reliable experimental protocols is not feasible.

Application Notes and Protocols for the Administration of Research Compounds in Rodent Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper administration of research compounds, such as RU 35929, in rodent studies. Due to the limited specific information available for this compound, this document focuses on general best practices and established protocols for administering substances to mice and rats. Researchers must adapt these guidelines based on the specific physicochemical properties of their test compound.

Pre-Administration Considerations

Before administering any compound, it is crucial to consider several factors to ensure animal welfare and the validity of the experimental data.[1]

-

Compound Characteristics: The pH, sterility, osmolarity, solubility, and potential for irritation of the compound and its vehicle must be evaluated.[1]

-

Vehicle Selection: The vehicle should be non-toxic, sterile, and appropriate for the chosen route of administration. Common vehicles include sterile saline, phosphate-buffered saline (PBS), and corn oil.

-

Dose and Concentration: The precise dose (e.g., in mg/kg) and the concentration of the dosing solution must be accurately calculated.

-

IACUC Protocol: All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[1]

Routes of Administration

The choice of administration route depends on the experimental goals, the properties of the compound, and the desired pharmacokinetic profile.

Table 1: Common Routes of Administration in Rodents

| Route | Description | Common Vehicles | Max Bolus Volume (Mouse) | Max Bolus Volume (Rat) | Notes |

| Oral (PO) | Administration into the gastrointestinal tract via the mouth, typically using a gavage needle. | Water, saline, corn oil | 5 ml/kg[2] | 5 ml/kg[3] | Ensures precise dosage.[1] |

| Subcutaneous (SC) | Injection into the loose skin, often on the back of the neck.[1] | Saline, PBS, sterile water | 5 ml/kg | 5 ml/kg | Suitable for sustained release. |

| Intraperitoneal (IP) | Injection into the abdominal cavity. | Saline, PBS, sterile water | 10 ml/kg | 10 ml/kg | Rapid absorption. |

| Intravenous (IV) | Injection directly into a vein, commonly the lateral tail vein.[1] | Saline, PBS | 5 ml/kg[1] | 5 ml/kg | Rapid onset of action. |

| Intramuscular (IM) | Injection into a muscle, typically the quadriceps or gluteal muscles. | Saline, PBS | 0.05 ml/site | 0.1 ml/site | Can be painful; requires justification. |

| Topical | Application to the skin. | Creams, ointments, solutions | N/A | N/A | Localized effect. Area should not exceed 10-20% of body surface.[1] |

Experimental Protocols

The following are detailed protocols for common administration routes.

Oral Gavage (PO)

Oral gavage is a standard method for delivering a precise oral dose.

Materials:

-

Appropriately sized gavage needle (see Table 2)

-

Syringe

-

Test compound in a suitable vehicle

Procedure:

-

Animal Restraint: Gently but firmly restrain the mouse or rat. For mice, scruff the loose skin on the back of the neck to immobilize the head.[2] For rats, a two-handed grip or a restraint device may be necessary.[3]

-

Needle Insertion: With the animal's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.

-

Advancement: The needle should pass smoothly down the esophagus. If resistance is met, withdraw slightly, rotate, and try again. Do not force the needle.

-

Administration: Once the needle is in the stomach, administer the compound slowly.

-

Withdrawal: Gently remove the gavage needle.

-

Observation: Monitor the animal for any signs of distress, such as fluid coming from the nose or mouth.[2]

Table 2: Recommended Gavage Needle Sizes for Mice and Rats

| Species | Weight (g) | Gauge | Length (inches) |

| Mouse | Up to 14 | 24 | 1 |

| 15-25 | 22 | 1.5 | |

| 25-35 | 20 | 1.5 - 2 | |

| Rat | 50-100 | 20 | 2 |

| 100-250 | 18 | 3 | |

| >250 | 16 | 3 |

Source: Adapted from UNC DCM guidelines.[2][3]

Subcutaneous (SC) Injection

This method is used for delivering compounds that require slower absorption.

Materials:

-

Sterile syringe

-

Appropriately sized needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

-

Test compound in a sterile vehicle

Procedure:

-

Animal Restraint: Restrain the animal on a solid surface.

-

Site Preparation: Tent the loose skin over the back of the neck or flank.[3]

-

Needle Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

-

Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel.

-

Injection: Slowly inject the compound, creating a small bleb under the skin.

-

Withdrawal: Remove the needle and apply gentle pressure to the injection site if necessary.

Intraperitoneal (IP) Injection

IP injections are used for rapid systemic delivery.

Materials:

-

Sterile syringe

-

Appropriately sized needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

-

Test compound in a sterile vehicle

Procedure:

-

Animal Restraint: Restrain the animal in dorsal recumbency (on its back) with the head tilted slightly downwards.

-

Site Identification: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent bladder or organ damage.[3]

-

Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle.

-

Aspiration: Aspirate to check for blood or urine.

-

Injection: Slowly inject the solution into the peritoneal cavity.

-

Withdrawal: Remove the needle.

Visualization of Experimental Workflow and Potential Mechanism

The following diagrams illustrate a typical experimental workflow for a rodent study and a hypothetical signaling pathway that could be investigated.

Caption: General experimental workflow for a rodent study involving compound administration.

References

Application Notes: In Vivo Administration of RU 35929, a Non-Steroidal Anti-Androgen

Introduction

RU 35929 is a non-steroidal anti-androgen (NSAA) that acts as a competitive antagonist of the androgen receptor (AR). By binding to the AR, this compound prevents the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT). This inhibition of androgen binding subsequently blocks the translocation of the AR to the nucleus, its binding to androgen response elements (AREs) on DNA, and the transcription of androgen-dependent genes. This mechanism of action makes this compound and other NSAAs valuable tools for studying androgen-dependent processes and for the potential development of therapies for conditions such as prostate cancer.

Mechanism of Action

The androgen receptor signaling pathway plays a crucial role in the development and maintenance of male secondary sexual characteristics and is a key driver in the progression of prostate cancer.[1][2] In its unbound state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[2] Upon binding of an androgen like testosterone or DHT, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[2][3] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of gene transcription.[2][3][4] This process drives cellular proliferation and survival.[1][4]

This compound, as a competitive antagonist, binds to the ligand-binding domain of the AR. This binding event prevents the conformational changes necessary for receptor activation and nuclear translocation, thereby inhibiting the downstream signaling cascade.

Protocols for In Vivo Experiments with this compound

Disclaimer: Limited public information is available regarding the in vivo dosage of this compound. The following protocols are based on general principles for in vivo studies with non-steroidal anti-androgens and data from similar compounds. It is imperative that researchers conduct a thorough dose-range finding study to determine the optimal and safe dosage for their specific animal model and experimental conditions.

I. Dose-Range Finding (Dose Escalation) Study

This initial study is critical for determining the maximum tolerated dose (MTD) and a preliminary effective dose range of this compound.

Objective: To evaluate the safety and tolerability of this compound over a range of doses and to identify a potential therapeutic window.

Animal Model: Select a relevant animal model for your research question. For prostate cancer studies, common models include:

-

Xenograft models: Immunocompromised mice (e.g., nude or SCID) bearing human prostate cancer cell line xenografts (e.g., LNCaP).

-

Genetically engineered mouse models (GEMMs): Mice that spontaneously develop prostate cancer (e.g., TRAMP mice).

Experimental Groups:

-

Group 1: Vehicle control

-

Group 2-n: Increasing doses of this compound (e.g., 1, 5, 10, 25, 50 mg/kg)

Procedure:

-

Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

-

Drug Preparation:

-

The vehicle for this compound will depend on its solubility. Common vehicles for oral administration of similar compounds include corn oil, carboxymethylcellulose (CMC), or a solution of ethanol, polyethylene glycol (PEG), and saline.

-

Prepare fresh solutions of this compound at the desired concentrations for each administration.

-

-

Administration:

-

Administer this compound and the vehicle control via the chosen route (e.g., oral gavage, subcutaneous injection) once daily.

-

-

Monitoring:

-

Body Weight: Record the body weight of each animal daily. Significant weight loss (>15-20%) is a sign of toxicity.

-

Clinical Observations: Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming.

-

Tumor Volume (if applicable): For xenograft models, measure tumor volume with calipers 2-3 times per week.

-

-

Study Duration: Continue the study for a predetermined period (e.g., 14-28 days) or until signs of significant toxicity are observed.

-

Endpoint Analysis:

-

At the end of the study, euthanize the animals and perform a gross necropsy.

-

Collect blood for serum chemistry and complete blood count (CBC) to assess organ toxicity.

-

Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis.

-

Data Presentation: Dose-Range Finding Study

| Dose (mg/kg) | Mean Body Weight Change (%) | Clinical Observations | Serum Chemistry/CBC | Histopathology Findings |

| Vehicle | ||||

| 1 | ||||

| 5 | ||||

| 10 | ||||

| 25 | ||||

| 50 |

II. Efficacy Study

Once a safe and potentially effective dose range has been established, a formal efficacy study can be conducted.

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant in vivo model.

Animal Model and Experimental Groups:

-

Use the same animal model as in the dose-range finding study.

-

Group 1: Vehicle control

-

Group 2: this compound at the determined optimal dose

-

(Optional) Group 3: Positive control (e.g., another established anti-androgen like bicalutamide or enzalutamide)

Procedure:

-

Tumor Implantation (for xenograft models): Inoculate animals with prostate cancer cells. Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.

-

Randomization: Randomize animals into treatment groups based on tumor volume to ensure an even distribution.

-

Treatment: Administer this compound, vehicle, and any positive controls as determined from the dose-range finding study.

-

Monitoring:

-

Tumor Volume: Measure tumor volume 2-3 times per week.

-

Body Weight: Record body weight at least twice a week.

-

Clinical Observations: Monitor for any signs of toxicity.

-

-

Endpoint Analysis:

-

Euthanize animals when tumors reach a predetermined endpoint (e.g., 1500-2000 mm³) or at the end of the study period.

-

Excise tumors and record their final weight.

-

Collect tumor tissue for pharmacodynamic and histological analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis, AR expression).

-

Collect blood for measurement of prostate-specific antigen (PSA) levels, if applicable to the model.

-

Data Presentation: Efficacy Study

| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Tumor Weight (g) | Mean Body Weight Change (%) | Mean PSA Levels (ng/mL) |

| Vehicle | |||||

| This compound | |||||

| Positive Control |

Comparative Data for Other Non-Steroidal Anti-Androgens (for reference)

| Compound | Animal Model | Dose | Route | Efficacy Endpoint |

| Hydroxyflutamide | LNCaP Xenograft | 25 mg/kg/day | Oral Gavage | Tumor Growth Inhibition |

| Bicalutamide | Pten-deficient mice | 50 mg/kg/day | Oral Gavage | Inhibition of Tumor Progression[5] |

| Enzalutamide | LNCaP Xenograft | 10 mg/kg/day | Oral Gavage | Tumor Regression |

Visualizations

Caption: Androgen Receptor Signaling and this compound Inhibition.

Caption: Workflow for a Dose-Range Finding Study.

References

- 1. The putative 5-HT1B receptor agonist CP-93,129 suppresses rat hippocampal 5-HT release in vivo: comparison with RU 24969 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Names starting with "ru" | BabyCentre [babycentre.co.uk]

- 3. Potency testing of cell and gene therapy products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols: Preparing RU 35929 Stock Solutions for Cell Culture

A comprehensive search for the compound "RU 35929" did not yield any specific chemical or biological information. This identifier does not correspond to a publicly documented chemical entity in scientific literature, chemical supplier catalogs, or safety data sheets. The information provided below is based on general laboratory best practices for preparing stock solutions of novel or uncharacterized compounds for cell culture applications. Researchers must adapt these guidelines based on the experimentally determined physicochemical properties of this compound.

Summary of Physicochemical Properties (Hypothetical Data)

Due to the lack of available data for this compound, the following table is a template that researchers should populate with experimentally determined information.

| Property | Value | Notes |

| Molecular Weight | TBD | Crucial for calculating molar concentrations. |

| Appearance | TBD | e.g., White crystalline solid, yellow oil, etc. |

| Purity | TBD | As provided by the supplier or determined analytically. |

| Solubility in DMSO | TBD (e.g., >100 mM) | Determine empirically. |

| Solubility in Ethanol | TBD (e.g., >50 mM) | Determine empirically. |

| Solubility in PBS (pH 7.4) | TBD (e.g., <1 µM) | Most organic compounds have low aqueous solubility. |

| Recommended Solvent | TBD | Typically DMSO for in vitro assays. |

| Storage of Powder | TBD (e.g., -20°C, desiccated) | Follow supplier recommendations if available. |

| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. |

TBD: To Be Determined

Experimental Protocols

The following are generalized protocols for preparing a stock solution of a novel compound for use in cell culture. It is imperative to perform small-scale solubility tests before preparing a large-volume stock solution.

Initial Solubility Testing

Objective: To determine a suitable solvent and the approximate maximum soluble concentration of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (200 proof), sterile

-

Phosphate-buffered saline (PBS), sterile, pH 7.4

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block (optional)

Procedure:

-

Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.

-

Add a calculated volume of the primary solvent (typically DMSO) to achieve a high concentration (e.g., 10 mM or 50 mM).

-

Vortex the tube vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particulate matter. If the compound has not fully dissolved, gentle warming (e.g., 37°C) or sonication may be attempted.

-

If the compound is soluble in the primary solvent, perform serial dilutions in cell culture medium to observe for precipitation. This helps to identify the maximum concentration of the organic solvent that can be tolerated in the final assay without causing the compound to crash out of solution.

Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration primary stock solution of this compound.

Materials:

-

This compound powder

-

Anhydrous DMSO, cell culture grade

-

Sterile, amber, conical-bottom vials or cryovials

-

Calibrated analytical balance

-

Sterile, precision pipettes and tips

Procedure:

-

Pre-weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound powder into a sterile container. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a hypothetical molecular weight of 500 g/mol , you would weigh out 5 mg.

-

Dissolution: Add the calculated volume of sterile DMSO to the powder.

-

Mixing: Securely cap the vial and vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath can aid in the dissolution of stubborn compounds.

-

Sterilization: As stock solutions in 100% DMSO cannot be sterile-filtered through most common filter materials, perform all manipulations under aseptic conditions.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, amber cryovials to protect from light and to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions

Objective: To dilute the primary stock solution to the final desired concentrations for cell culture experiments.

Materials:

-

This compound primary stock solution (e.g., 10 mM in DMSO)

-

Pre-warmed, sterile cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile conical tubes or microcentrifuge tubes

Procedure:

-

Thawing: Thaw an aliquot of the primary stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation due to "solvent shock", it is often beneficial to perform an intermediate dilution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you could add 10 µL of the stock to 990 µL of pre-warmed medium.

-

Final Dilution: Add the appropriate volume of the intermediate or primary stock solution to the final volume of cell culture medium. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to the cells, typically below 0.5% and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

-

Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in serum-containing medium.

-

Application: Use the freshly prepared working solution immediately for treating your cells.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound stock and working solutions for cell culture experiments.

Caption: Workflow for this compound Solution Preparation.

Hypothetical Signaling Pathway

Without knowledge of the biological target of this compound, a specific signaling pathway cannot be depicted. The diagram below serves as a generic template that can be modified once the mechanism of action of this compound is elucidated.

Caption: Generic Signaling Pathway Template.

Application Notes and Protocols for Administration of Ruthenium-Based Compounds and Serotonergic Agents in Preclinical Models

Disclaimer: Extensive searches for preclinical studies on a compound specifically designated "RU 35929" did not yield any specific results. The following application notes and protocols are based on published data for other ruthenium-based compounds and the related serotonergic agent RU 24969, which are used here as illustrative examples of common administration routes in preclinical research. Researchers should validate and adapt these protocols for their specific compound of interest.

Introduction

This document provides detailed application notes and protocols for the administration of ruthenium-based compounds and serotonergic agents in preclinical models, primarily focusing on rodent models. The methodologies outlined below are compiled from various preclinical studies and are intended to serve as a guide for researchers in pharmacology and drug development. The protocols cover common administration routes, including intraperitoneal, intravenous, and intracerebral (via microdialysis).

Data Presentation: Summary of Administration Routes

The following table summarizes the administration routes and associated dosages for several ruthenium-based compounds and the serotonin receptor agonist RU 24969, as reported in preclinical studies.

| Compound Name | Animal Model | Administration Route | Dosage/Concentration | Key Findings |

| RuphenImH (RuC) | Walker-256 tumor-bearing rats | Intraperitoneal (i.p.) | 10 mg/kg | Significantly reduced tumor volume and weight.[1] |

| RuphenImH (RuC) | Walker-256 tumor-bearing rats | Oral | Not specified | Ineffective against tumors.[1] |

| [99mTc]TRODAT-1 (Technetium-labeled tracer) | Rats | Intravenous (i.v.) | 50–100 mCi in 0.2 ml saline | Used for biodistribution and brain imaging studies.[2] |

| RU 24969 | Chloral hydrate-anesthetized rats | Microdialysis perfusion | 0.1 µM and 1 µM | Modulated 5-HT release in the ventral hippocampus.[3] |

| Cocaine | Sprague-Dawley rats | Subcutaneous (s.c.) | 0.32 - 32 mg/kg | Produced conditioned place preference.[4] |

| Cocaine | Sprague-Dawley rats | Intraperitoneal (i.p.) | 10 - 32 mg/kg | Elicited conditioned place approach at 10 mg/kg.[4] |

Experimental Protocols

Intraperitoneal (i.p.) Injection in Rats for Efficacy Studies

This protocol is based on the methodology used for administering the ruthenium complex RuphenImH (RuC) to tumor-bearing rats.[1]

Materials:

-

Test compound (e.g., RuphenImH)

-

Sterile vehicle (e.g., saline, PBS)

-

23-25 gauge needles

-

1 ml syringes

-

70% ethanol

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of Dosing Solution:

-

Prepare the test compound in a sterile vehicle at the desired concentration. Ensure complete dissolution. The final volume for injection should be between 5-10 ml/kg body weight for a rat.

-

-

Animal Handling and Restraint:

-

Weigh the rat to determine the correct volume of the dosing solution.

-

Properly restrain the animal to expose the abdomen. One common method is to hold the rat by the scruff of the neck with one hand and support its lower body with the other, turning it to present the abdomen.

-

-

Injection Site:

-

The preferred injection site is the lower right or left quadrant of the abdomen. This avoids injection into the cecum, bladder, or liver.

-

Wipe the injection site with 70% ethanol.

-

-

Injection:

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.

-

Gently aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder, respectively.

-

If the aspiration is clear, slowly inject the solution.

-

Withdraw the needle and return the animal to its cage.

-

-

Post-Injection Monitoring:

-

Monitor the animal for any signs of distress, pain, or adverse reactions according to the approved animal care and use protocol.

-

Intravenous (i.v.) Injection in Rats for Biodistribution Studies

This protocol is a generalized procedure based on methods for administering radiotracers like [99mTc]TRODAT-1 to rats for biodistribution studies.[2]

Materials:

-

Test compound

-

Sterile vehicle (e.g., saline)

-

27-30 gauge needles

-

1 ml syringes

-

Anesthetic (e.g., isoflurane, ether - use in a certified fume hood)

-

Restraining device or warming pad

-

70% ethanol

-

Appropriate PPE

Procedure:

-

Preparation of Dosing Solution:

-

Prepare the test compound in a sterile, isotonic vehicle. The typical injection volume for a bolus i.v. injection in a rat is up to 5 ml/kg.[5]

-

-

Animal Preparation:

-

Anesthetize the rat according to the approved protocol.

-

Place the rat on a warming pad to maintain body temperature and promote vasodilation of the tail veins.

-

-

Injection Site:

-

The lateral tail veins are the most common sites for i.v. injection in rats.

-

Wipe the tail with 70% ethanol to clean the area and improve visualization of the veins.

-

-

Injection:

-

Position the needle with the bevel up, parallel to the vein.

-

Carefully insert the needle into the vein. A successful cannulation is often indicated by a flash of blood in the needle hub.

-

Slowly inject the solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt injection at a more proximal site.

-

After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

-

-

Post-Injection:

-

Allow the animal to recover from anesthesia in a clean, warm cage.

-

Monitor according to the experimental timeline for sample collection (e.g., tissue harvesting for biodistribution analysis).

-

Intracerebral Administration via Microdialysis Perfusion in Rats

This protocol is based on the methodology used to study the effects of RU 24969 on neurotransmitter release in the rat brain.[3] This is a complex surgical procedure requiring stereotaxic instrumentation.

Materials:

-

Test compound (e.g., RU 24969)

-

Artificial cerebrospinal fluid (aCSF)

-

Microdialysis probes

-

Stereotaxic frame

-

Anesthetic (e.g., chloral hydrate)

-

Surgical tools

-

Microinfusion pump

-

Fraction collector

Procedure:

-

Surgical Preparation:

-

Anesthetize the rat (e.g., with chloral hydrate) and place it in a stereotaxic frame.

-

Perform a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull over the target brain region (e.g., ventral hippocampus) at the appropriate stereotaxic coordinates.

-

-

Probe Implantation:

-

Slowly lower the microdialysis probe through the burr hole to the target coordinates.

-

Secure the probe to the skull using dental cement.

-